molecular formula C21H21NO2 B060341 3,4-Dibenzyloxybenzylamine CAS No. 190018-05-4

3,4-Dibenzyloxybenzylamine

Katalognummer: B060341
CAS-Nummer: 190018-05-4
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: IAFYLMNLVWFYIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibenzyloxybenzylamine: is an organic compound with the molecular formula C21H21NO2 It is characterized by the presence of two benzyloxy groups attached to a benzylamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyloxybenzylamine typically involves the reaction of 3,4-dibenzyloxybenzaldehyde with ammonia or an amine under reductive conditions. One common method includes the reduction of the corresponding oxime using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The process often includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dibenzyloxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can yield derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are frequently used.

    Substitution: Reagents like and are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxybenzylamine derivatives .

Wissenschaftliche Forschungsanwendungen

3,4-Dibenzyloxybenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dibenzyloxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 3,4-Dimethoxybenzylamine
  • 3,4-Dibenzyloxybenzaldehyde
  • 3,4-Dibenzyloxybenzoic acid

Uniqueness: 3,4-Dibenzyloxybenzylamine is unique due to its specific structural features, such as the presence of two benzyloxy groups, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack these functional groups or have different substitution patterns .

Biologische Aktivität

3,4-Dibenzyloxybenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its inhibitory effects on specific enzymes, particularly butyrylcholinesterase (BChE) and monoamine oxidases (MAOs), as well as its pharmacokinetic properties and safety assessments.

Chemical Structure and Properties

This compound features a benzylamine backbone with two benzyloxy substituents located at the 3 and 4 positions of the aromatic ring. This structural modification is crucial for enhancing its biological activity.

Biological Activity

1. Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's effectiveness as a selective inhibitor of BChE, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds in this class have been reported, indicating strong inhibitory activity:

CompoundIC50 (μM)
This compoundTBD (to be determined)
Compound 280.171 ± 0.063
Compound 330.167 ± 0.018

These findings suggest that derivatives of the benzyloxy-benzylamine scaffold could serve as promising candidates for further development in treating cognitive impairments associated with BChE activity .

2. Inhibition of Monoamine Oxidases (MAOs)

The compound has also been evaluated for its inhibitory effects on human monoamine oxidases, particularly MAO-B, which is relevant in the context of neurodegenerative disorders like Parkinson's disease. Compounds structurally similar to this compound have shown potent inhibition:

CompoundEnzymeIC50 (μM)
B10MAO-B0.067
B15MAO-B0.12

These compounds exhibited selectivity for MAO-B over MAO-A, with significant implications for therapeutic applications due to reduced side effects associated with MAO-A inhibition .

The mechanisms underlying the inhibitory effects of this compound on BChE and MAOs are thought to involve:

  • Binding Interactions : The compound forms π-π stacking interactions with the active sites of these enzymes, enhancing binding affinity.
  • Reversibility : Studies indicate that the inhibition is reversible, which is advantageous for therapeutic use as it allows for modulation of enzyme activity without permanent alteration .

Pharmacokinetics and Safety Assessments

1. CNS Availability

In silico predictions and experimental studies suggest that compounds based on the benzyloxy-benzylamine structure have favorable central nervous system (CNS) permeability. The PAMPA assay results indicated significant permeability values (Pe>4.0×106 cm sPe>4.0\times 10^{-6}\text{ cm s}), which is essential for compounds targeting CNS disorders .

2. Cytotoxicity Studies

Safety assessments have been conducted using human neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines to evaluate potential cytotoxic effects:

Cell LineViability (% at MIC)
SH-SY5YTBD
HepG2TBD

These studies are critical in determining the therapeutic window and potential side effects associated with chronic administration .

Case Studies and Research Findings

Several case studies have illustrated the potential of compounds related to this compound in preclinical settings:

  • Neuroprotection : In animal models, selective BChE inhibitors have demonstrated neuroprotective effects against amyloid-beta toxicity, highlighting their potential role in Alzheimer's disease management.
  • Cognitive Function : Research involving BChE knockout mice showed preserved cognitive function despite exposure to neurotoxic agents, underscoring the importance of selective inhibition in reducing side effects typically associated with non-selective cholinesterase inhibitors .

Eigenschaften

IUPAC Name

[3,4-bis(phenylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFYLMNLVWFYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618471
Record name 1-[3,4-Bis(benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190018-05-4
Record name 1-[3,4-Bis(benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.